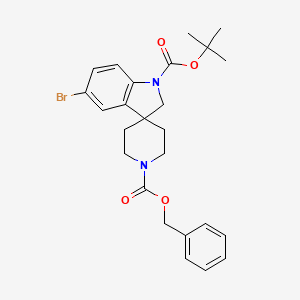
1-N-Boc-5-Bromo-3-spiro(N'-cbZ-piperidin-4-yl)indoline
Overview
Description
1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry . This compound features a spirocyclic structure, which is known for its rigidity and three-dimensional nature, making it an attractive target in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The spirocyclic structure is then introduced through a series of reactions involving the coupling of the indole derivative with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form oxindole derivatives, while reduction can lead to the formation of dihydroindole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of boronic acids.
Major Products
The major products formed from these reactions include substituted indole derivatives, oxindoles, dihydroindoles, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indole core is known to bind to multiple receptors and enzymes, modulating their activity . The spirocyclic structure enhances its binding affinity and selectivity, making it a potent bioactive compound . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Spiroindole Derivatives: Compounds like spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile.
Oxindole Derivatives: Compounds such as spirooxindoles, which share a similar spirocyclic structure fused to an indole or oxindole core.
Uniqueness
1-N-Boc-5-Bromo-3-spiro(N’-cbZ-piperidin-4-yl)indoline is unique due to its specific combination of the indole core, bromine substitution, and spirocyclic piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-O'-benzyl 1-O-tert-butyl 5-bromospiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN2O4/c1-24(2,3)32-23(30)28-17-25(20-15-19(26)9-10-21(20)28)11-13-27(14-12-25)22(29)31-16-18-7-5-4-6-8-18/h4-10,15H,11-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTXLEFSWJCMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112685 | |
| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888222-13-7 | |
| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888222-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 1′-(phenylmethyl) 5-bromospiro[3H-indole-3,4′-piperidine]-1,1′(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


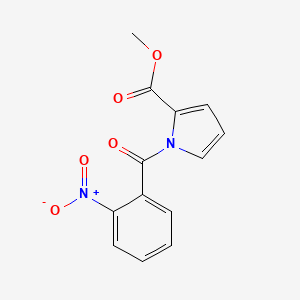
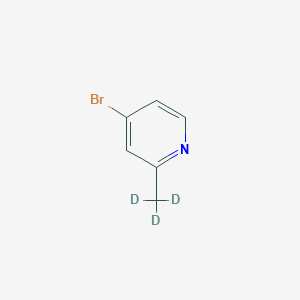
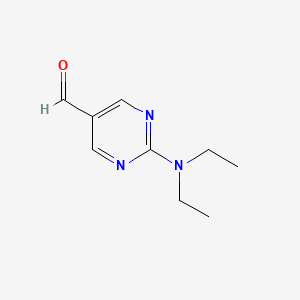
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
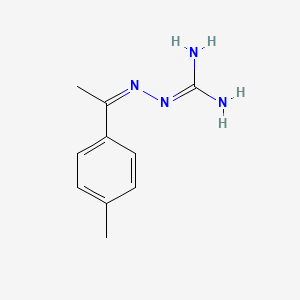
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
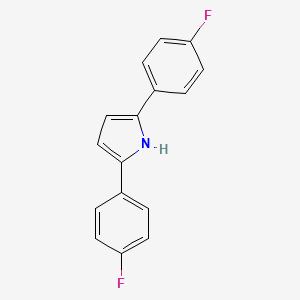
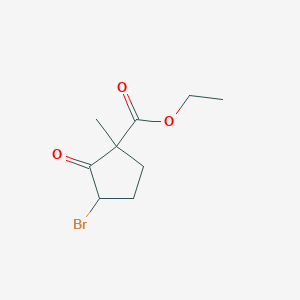
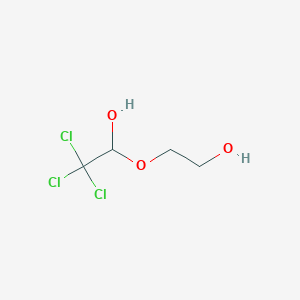

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
